N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine
Overview
Description
N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a chemical compound with the molecular formula C11H12F3NO.
Scientific Research Applications
N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine has been investigated for its role in drug development, with promising results in preclinical studies
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with oxetan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxetan-3-one derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
The major products formed from these reactions include oxetan-3-one derivatives, amine derivatives, and various substituted benzyl compounds .
Mechanism of Action
The mechanism by which N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxetan-3-amine moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine can be compared with other similar compounds such as:
N-[2-(Trifluoromethyl)benzyl]oxetan-3-ol: Similar structure but with a hydroxyl group instead of an amine group.
N-[2-(Trifluoromethyl)benzyl]oxetan-3-thiol: Contains a thiol group instead of an amine group.
N-[2-(Trifluoromethyl)benzyl]oxetan-3-carboxylic acid: Features a carboxylic acid group instead of an amine group.
These compounds share structural similarities but differ in their functional groups, which can significantly influence their chemical properties and applications.
Properties
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methyl]oxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)10-4-2-1-3-8(10)5-15-9-6-16-7-9/h1-4,9,15H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWOYLYIZXJBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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